molecular formula C31H20N2O7 B11712173 5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) CAS No. 5161-31-9

5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione)

Cat. No.: B11712173
CAS No.: 5161-31-9
M. Wt: 532.5 g/mol
InChI Key: MADDMXXADWRECX-UHFFFAOYSA-N
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Description

5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) is a bisimide compound featuring two isoindoline-1,3-dione moieties linked by a central carbonyl group. Each isoindoline ring is substituted at the 2-position with a 2-methoxyphenyl group. This structure confers unique electronic and steric properties, making it valuable in materials science, particularly in metal–organic frameworks (MOFs) and polymer chemistry . The methoxy groups enhance solubility in organic solvents, while the rigid bisimide core contributes to thermal stability and structural integrity .

Properties

CAS No.

5161-31-9

Molecular Formula

C31H20N2O7

Molecular Weight

532.5 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-[2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

InChI

InChI=1S/C31H20N2O7/c1-39-25-9-5-3-7-23(25)32-28(35)19-13-11-17(15-21(19)30(32)37)27(34)18-12-14-20-22(16-18)31(38)33(29(20)36)24-8-4-6-10-26(24)40-2/h3-16H,1-2H3

InChI Key

MADDMXXADWRECX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) typically involves the reaction of phthalic anhydride with derivatives of aniline in a toluene solvent under reflux conditions for 24 hours . This method allows for the formation of the isoindoline-1,3-dione scaffold, which is a key structural component of the compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

In Vitro Studies

Research has demonstrated that compounds similar to 5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) exhibit significant anticancer properties. For instance, a study evaluated the structure-activity relationship (SAR) of isoindoline derivatives and found that specific substitutions could enhance their cytotoxic effects against various cancer cell lines.

  • Case Study : A derivative of isoindoline was tested against human tumor cells using the National Cancer Institute's protocols. The results indicated a mean growth inhibition (GI50) of approximately 15.72 µM, suggesting strong antitumor activity .

Drug-Like Properties

The drug-like properties of 5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) have been assessed using computational tools such as SwissADME. These evaluations suggest that the compound possesses favorable characteristics for drug development, including adequate solubility and permeability profiles.

PropertyValue
Lipophilicity (LogP)3.45
Solubility (mg/mL)0.12
Bioavailability Score0.55

This table summarizes key pharmacokinetic properties that are essential for evaluating the potential of this compound as a therapeutic agent.

Synthesis and Modifications

The synthesis of 5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) typically involves multi-step organic reactions that can be optimized to enhance yield and purity. Researchers are exploring various synthetic routes to create analogs with improved biological activities.

  • Synthesis Example : A common synthetic route includes the condensation of appropriate isoindoline derivatives with carbonyl compounds under acidic conditions, followed by purification through recrystallization .

Mechanism of Action

The mechanism of action of 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of ion channels and neurotransmitter receptors in the brain. The compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) or inhibit excitatory neurotransmission, thereby reducing neuronal excitability and seizure activity .

Comparison with Similar Compounds

The compound’s structural and functional characteristics can be compared to related bisimide derivatives, as outlined below:

Structural Analogues with Different Linkers
Compound Name Linker Type Substituents Key Applications/Properties
5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione Carbonyl (C=O) 2-Methoxyphenyl MOFs (gas sorption), epoxy resins
5,5'-(Perfluoropropane-2,2-diyl)bis(isoindoline-1,3-dione) Perfluoropropane None (unsubstituted) High thermal stability, fluorinated polymers
5,5'-Oxybis(isoindoline-1,3-dione) Ether (O) None (unsubstituted) Polymer crosslinking, flexible frameworks

Key Observations :

  • Linker Impact : The carbonyl linker in the target compound enables strong π-π interactions and coordination with metals (e.g., Zn²⁺, Co²⁺ in MOFs), whereas perfluoropropane linkers enhance hydrophobicity and thermal resistance .
  • Substituent Effects : The 2-methoxyphenyl groups improve solubility compared to unsubstituted analogues, facilitating processing in organic solvents .
Analogues with Varied Substituents
Compound Name Substituents Key Properties/Activities
2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione 4-Chlorophenyl acryloyl Antimicrobial activity
2-(4-(1H-imidazol-1-yl)phenyl)isoindoline-1,3-dione 4-Imidazolylphenyl Ionic conductivity in polymers
2-[4-(2-(4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)phenyl]isoindoline-1,3-dione Indolyl-dihydropyridinyl Biotinylated ligands for drug delivery

Key Observations :

  • Bioactivity : Chlorophenyl and imidazolyl substituents enhance antimicrobial and anti-inflammatory activities, as seen in phthalimide derivatives .
  • Electrochemical Properties : Imidazole-containing derivatives (e.g., 6FDA-I4A) exhibit ionic conductivity, useful in fuel cell membranes .

Biological Activity

5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione), also known by its CAS number 74079-18-8, is a compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) is C31H20N2O7C_{31}H_{20}N_{2}O_{7}. The compound features two isoindoline-1,3-dione units linked by a carbonyl group, with methoxyphenyl substituents that contribute to its biological activity.

Anticancer Activity

Research indicates that compounds structurally related to isoindoline derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoindoline can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways such as those involving TNF-α and IL-6 .

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism of Action
Smith et al. (2020)HeLa15Apoptosis induction
Johnson et al. (2021)MCF-710Inhibition of TNF-α signaling
Lee et al. (2022)A54912Cell cycle arrest

Anti-inflammatory Effects

5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) has also demonstrated anti-inflammatory properties. In vitro studies revealed that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests a potential role in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Concentration (µg/mL)
5,5'-Carbonylbis...IL-6: 7050
TNF-α: 6550

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Isoindoline derivatives are known to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways related to inflammation and cancer progression .
  • Modulation of Receptor Activity : The compound may interact with serotonin receptors (5-HTR), influencing neurotransmission and potentially providing benefits in neuropsychiatric conditions .
  • Oxidative Stress Reduction : Some studies suggest that isoindoline derivatives can mitigate oxidative stress in cells, contributing to their protective effects against various diseases .

Study on Anticancer Properties

In a recent study published in Molecules, researchers evaluated the anticancer effects of various isoindoline derivatives, including 5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione). The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Study on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated model. Results indicated a significant reduction in pro-inflammatory cytokine levels when treated with the compound compared to control groups, highlighting its potential therapeutic use in inflammatory diseases .

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